molecular formula C9H18O B1373090 (1R)-1-cycloheptylethan-1-ol CAS No. 1225478-35-2

(1R)-1-cycloheptylethan-1-ol

Cat. No. B1373090
CAS RN: 1225478-35-2
M. Wt: 142.24 g/mol
InChI Key: VACFFEJPHIAXMP-MRVPVSSYSA-N
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Description

“(1R)-1-cycloheptylethan-1-ol” is an organic compound that belongs to the group of cycloheptane derivatives. It is also known as 1R,2R-cycloheptanediol. The compound has a CAS Number of 1225478-35-2 .


Molecular Structure Analysis

The molecular formula of “(1R)-1-cycloheptylethan-1-ol” is C9H18O . It has a molecular weight of 142.24 g/mol . The InChI code for this compound is 1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1 .

Scientific Research Applications

Enzymatic Synthesis and Molecular Recognition

  • Enzymatic Synthesis and Recognition in Tea Flowers : Tea (Camellia sinensis) flowers contain enzymes that specifically produce chiral flavor compounds such as (R)- and (S)-1-phenylethanol, demonstrating the potential for enzymatic synthesis of enantiopure 1-phenylethanol using plant-derived genes (Zhou et al., 2019).

Chiral Solvating Agents and Asymmetric Synthesis

  • Use as Chiral Solvating Agents : Compounds like optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from similar processes, are used as chiral solvating agents for molecular recognition of enantiomers by NMR or fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

Stereochemistry and Chemical Reactions

  • Investigations into Stereochemistry : Studies on compounds like (1R,2R,4S)-1,2-epoxy-p-menthan-4-ol, related to (1R)-1-cycloheptylethan-1-ol, reveal insights into stereochemistry and chemical reactions involving cyclohexene epoxides (Kozma, Cristea, & Müller, 2004).

Advanced Organic Synthesis and Catalysis

  • Application in Advanced Organic Synthesis : The use of similar compounds in advanced organic synthesis, such as in the gold(I)-catalyzed ring expansion of cyclopropanols, highlights the potential for (1R)-1-cycloheptylethan-1-ol in catalytic processes and organic transformations (Sordo & Ardura, 2008).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R)-1-cycloheptylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACFFEJPHIAXMP-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-cycloheptylethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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